6-(Benzo[b]thiophen-2-yl)pyridin-2-ol is a chemical compound that has garnered attention for its unique structural and photophysical properties. This compound features a pyridine ring substituted with a benzo[b]thiophene moiety, which contributes to its interesting electronic characteristics. The compound is identified by its CAS number 1111105-57-7 and has a molecular formula of C13H9NOS with a molecular weight of 227.28 g/mol. Its synthesis typically involves complex coupling reactions and electrophilic cyclization processes, making it a subject of interest in synthetic organic chemistry.
The compound is classified under heterocyclic compounds due to the presence of both pyridine and thiophene rings. It is also categorized as a derivative of benzo[b]thiophene, which is known for its applications in organic electronics and pharmaceuticals. The synthesis and characterization of this compound have been documented in various scientific publications, highlighting its potential applications in medicinal chemistry and material science .
The synthesis of 6-(Benzo[b]thiophen-2-yl)pyridin-2-ol can be achieved through several methods:
The molecular structure of 6-(Benzo[b]thiophen-2-yl)pyridin-2-ol exhibits significant features:
C1=CC=C2C(=C1)C=C(S2)C3=CC=CC(=O)N3
.The compound's solid-state structure has been confirmed through X-ray crystallography, revealing the spatial arrangement of atoms that influences its electronic properties.
The chemical reactivity of 6-(Benzo[b]thiophen-2-yl)pyridin-2-ol can be explored through various reactions:
The mechanism of action for compounds like 6-(Benzo[b]thiophen-2-yl)pyridin-2-ol often involves:
The physical and chemical properties of 6-(Benzo[b]thiophen-2-yl)pyridin-2-ol include:
The potential applications of 6-(Benzo[b]thiophen-2-yl)pyridin-2-ol span several fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: